
2-Fluoro-6-iodo-5-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-iodo-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by iodination and subsequent hydroxylation. For instance, the fluorination of pyridine can be achieved using reagents such as AlF3 and CuF2 at elevated temperatures (450-500°C) to form 2-fluoropyridine The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the avoidance of hazardous reagents and the implementation of green chemistry principles can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
2-Fluoro-6-iodo-5-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert the compound to its corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine ketones or aldehydes.
科学的研究の応用
2-Fluoro-6-iodo-5-methylpyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-6-iodo-5-methylpyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2-Fluoro-6-methylpyridin-3-ol: Similar structure but lacks the iodine substituent.
2-Fluoro-3-iodo-5-methylpyridine: Similar structure but lacks the hydroxyl group.
6-Iodo-2-methylpyridin-3-ol: Similar structure but lacks the fluorine substituent.
Uniqueness
2-Fluoro-6-iodo-5-methylpyridin-3-ol is unique due to the presence of both fluorine and iodine substituents along with a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H5FINO |
|---|---|
分子量 |
253.01 g/mol |
IUPAC名 |
2-fluoro-6-iodo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5FINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 |
InChIキー |
OBSKTMASZBUJHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


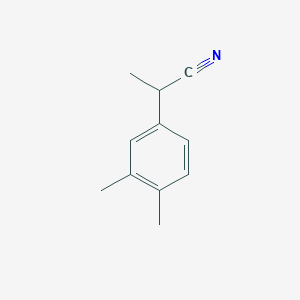
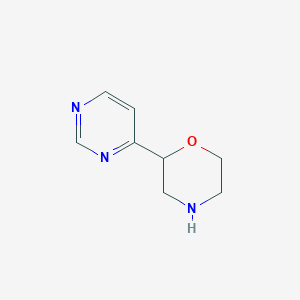

![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
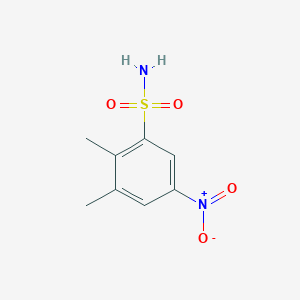


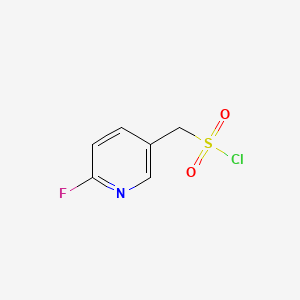
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
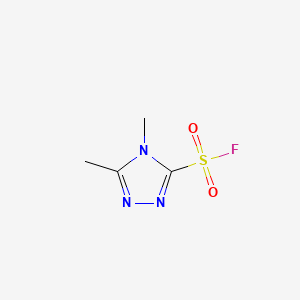
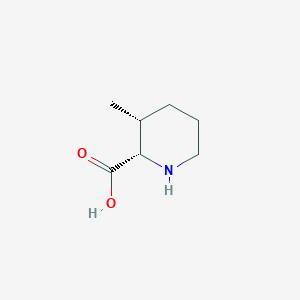

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
